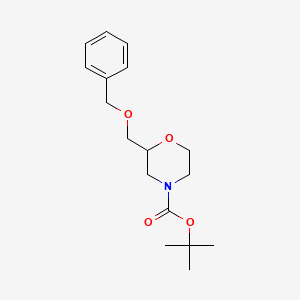
(R)-tert-Butyl 2-((benzyloxy)methyl)morpholine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-tert-Butyl 2-((benzyloxy)methyl)morpholine-4-carboxylate is a chemical compound with the molecular formula C17H25NO4. It is a morpholine derivative, which is a type of heterocyclic amine. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (R)-tert-Butyl 2-((benzyloxy)methyl)morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate and benzyl alcohol. One common method includes the following steps:
Formation of the Morpholine Derivative: Morpholine is reacted with formaldehyde and benzyl alcohol to form the benzyloxymethyl morpholine intermediate.
Protection of the Amine Group: The intermediate is then reacted with tert-butyl chloroformate to protect the amine group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
(R)-tert-Butyl 2-((benzyloxy)methyl)morpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
(R)-tert-Butyl 2-((benzyloxy)methyl)morpholine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of (R)-tert-Butyl 2-((benzyloxy)methyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate: Similar structure but with a hydroxymethyl group instead of a benzyloxy group.
Tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate: Contains an aminomethyl group instead of a benzyloxy group.
Uniqueness
(R)-tert-Butyl 2-((benzyloxy)methyl)morpholine-4-carboxylate is unique due to its benzyloxy group, which provides specific chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and research studies .
Propiedades
Fórmula molecular |
C17H25NO4 |
|---|---|
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
tert-butyl 2-(phenylmethoxymethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C17H25NO4/c1-17(2,3)22-16(19)18-9-10-21-15(11-18)13-20-12-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3 |
Clave InChI |
KECCCNNRVKAUBS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCOC(C1)COCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















